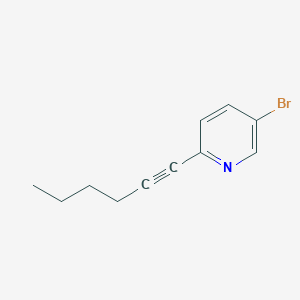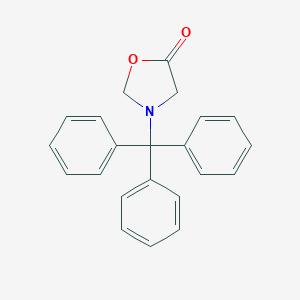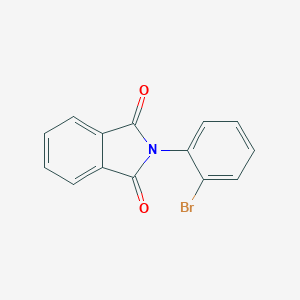
2-(2-Bromophényl)isoindole-1,3-dione
Vue d'ensemble
Description
2-(2-Bromophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an isoindole-1,3-dione core with a bromophenyl group attached at the 2-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
2-(2-Bromophenyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-(2-Bromophenyl)isoindole-1,3-dione primarily targets the dopamine D2 receptor . This receptor is crucial in the regulation of neurotransmission, particularly in pathways associated with mood, reward, and motor control.
Mode of Action
The compound interacts with the dopamine D2 receptor through binding at the allosteric site . This binding alters the receptor’s conformation, enhancing its affinity for dopamine. The increased receptor activity modulates neurotransmitter release, leading to changes in neuronal signaling.
Biochemical Pathways
By targeting the dopamine D2 receptor, 2-(2-Bromophenyl)isoindole-1,3-dione influences the dopaminergic pathway . This pathway is involved in various physiological processes, including motor control, motivation, and reward. The compound’s action can lead to altered dopamine levels, impacting downstream signaling cascades and potentially affecting other neurotransmitter systems.
Result of Action
At the molecular level, the binding of 2-(2-Bromophenyl)isoindole-1,3-dione to the dopamine D2 receptor results in enhanced receptor activity . This leads to increased dopamine signaling, which can modulate various cellular processes, including gene expression and synaptic plasticity. At the cellular level, these changes can influence neuronal excitability and connectivity, potentially affecting behavior and cognitive functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-(2-Bromophenyl)isoindole-1,3-dione . For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or endogenous compounds can modulate its activity and bioavailability.
: Source: Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor.
Analyse Biochimique
Biochemical Properties
Isoindoline derivatives have been found to interact with the human dopamine receptor D2 . This suggests that 2-(2-Bromophenyl)isoindole-1,3-dione may also interact with this receptor or other similar biomolecules.
Cellular Effects
Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells . It’s possible that 2-(2-Bromophenyl)isoindole-1,3-dione may have similar effects on cell function.
Molecular Mechanism
It’s suggested that isoindoline derivatives may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction could potentially influence the activity of this receptor and subsequently alter cellular processes.
Dosage Effects in Animal Models
One isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Bromophenyl)isoindole-1,3-dione may also have dosage-dependent effects in animal models.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2-bromobenzylamine with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is heated to 80°C with stirring until the completion of the reaction, as determined by thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromophenyl)isoindole-1,3-dione can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of deep eutectic solvents (DES) has also been explored to enhance the reaction efficiency and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the isoindole-1,3-dione core can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) and tetrabutylammonium bromide (TBAB) in toluene are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromoethyl)phthalimide: Similar in structure but with an ethyl group instead of a phenyl group.
2-(2-Bromoethyl)isoindole-1,3-dione: Similar in structure but with an ethyl group instead of a phenyl group.
Indolo[3,2-b]carbazole Derivatives: Compounds with similar isoindole-1,3-dione cores but different substituents.
Uniqueness
2-(2-Bromophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
2-(2-bromophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLWXRWKFBQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318982 | |
| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19357-21-2 | |
| Record name | NSC338400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


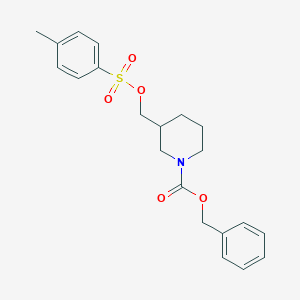
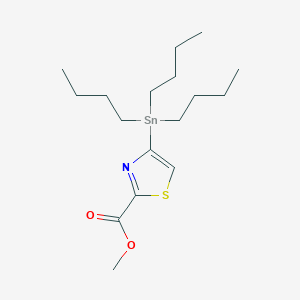
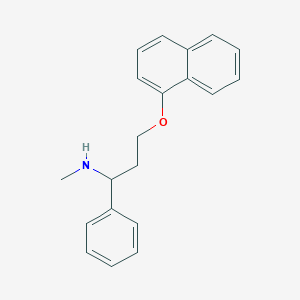
![14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B186613.png)
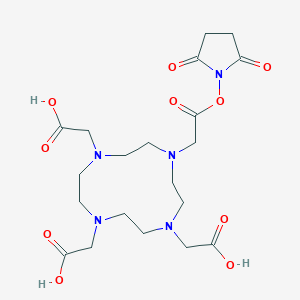

![[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B186622.png)


![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)
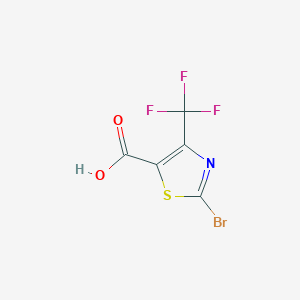
![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)
